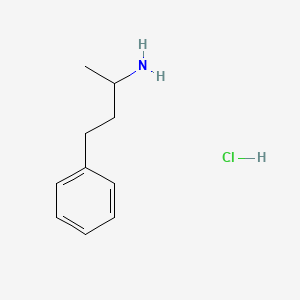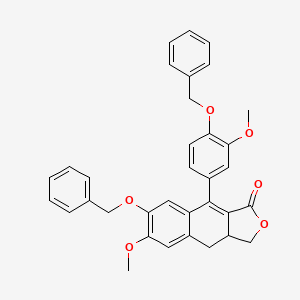
1,1'-(4-Chlorobut-1-ene-1,1-diyl)dicyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chloro-1-cyclopropyl-1-butenyl)cyclopropane is an organic compound with the molecular formula C10H15Cl It is characterized by the presence of a cyclopropane ring, a butenyl group, and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1-cyclopropyl-1-butenyl)cyclopropane typically involves the reaction of cyclopropylmethyl chloride with a suitable butenyl precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of (4-chloro-1-cyclopropyl-1-butenyl)cyclopropane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-chloro-1-cyclopropyl-1-butenyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alkanes.
Aplicaciones Científicas De Investigación
(4-chloro-1-cyclopropyl-1-butenyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-chloro-1-cyclopropyl-1-butenyl)cyclopropane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-chlorophenyl)-1-cyclopropane-carbonitrile
- 1-(4-chlorophenyl)-1-cyclohexane-carbonitrile
- 1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile
Uniqueness
(4-chloro-1-cyclopropyl-1-butenyl)cyclopropane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
7515-69-7 |
|---|---|
Fórmula molecular |
C10H15Cl |
Peso molecular |
170.68 g/mol |
Nombre IUPAC |
(4-chloro-1-cyclopropylbut-1-enyl)cyclopropane |
InChI |
InChI=1S/C10H15Cl/c11-7-1-2-10(8-3-4-8)9-5-6-9/h2,8-9H,1,3-7H2 |
Clave InChI |
VZHMUSDBQCLUNB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=CCCCl)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964012.png)
![5-cyclohexyl-4-{[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964014.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide](/img/structure/B11964015.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964031.png)
![N'-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11964037.png)

![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11964063.png)
![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)

